molecular formula C15H24O6S B8129902 2-(2-(2-Ethoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate

2-(2-(2-Ethoxyethoxy)ethoxy)ethyl 4-methylbenzenesulfonate

Cat. No. B8129902
M. Wt: 332.4 g/mol
InChI Key: GYSSYGOYECOPGB-UHFFFAOYSA-N
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Patent
US09227986B2

Procedure details

In a 3-neck, 2 L rbf, NaOH (135 g, 3.37 mol) was added slowly to water (1 L). After the addition was complete, the solution was cooled to room temperature and DCM (2 L) added, followed by triethylene glycol monoethyl ether (500 g, 2.81 mol). p-Toluenesulfonyl chloride (535 g, 2.81 mol) was added portion-wise over a period of 10 minutes, and the mixture refluxed for 2 hours. After cooling to room temperature, the reaction mixture was poured into water (2 L), mixed well and separated. The organic phase was washed with water (2×2 L), dried over MgSO4, filtered and solvent removed by rotary evaporation. The resulting clear, colourless oil was stirred at room temperature with a 10% aqueous NaOH solution (1 L) to hydrolyze unreacted p-toluenesulfonyl chloride. After 18 hours, the material was poured into water (1 L), extracted with chloroform (500 mL) and separated. The organic portion was washed with water (2 L), 10% HCl (2 L) and water (2 L). The material was dried over anhydrous MgSO4, filtered and solvent removed by rotavap to afford (103) as a clear, colourless oil (595 g, 64%).
Name
Quantity
135 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step Two
Quantity
535 g
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
solvent
Reaction Step Four
Name
Quantity
2 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH2:3]([O:5][CH2:6][CH2:7][O:8][CH2:9][CH2:10][O:11][CH2:12][CH2:13][OH:14])[CH3:4].[C:15]1([CH3:25])[CH:20]=[CH:19][C:18]([S:21](Cl)(=[O:23])=[O:22])=[CH:17][CH:16]=1>O.C(Cl)Cl>[CH3:25][C:15]1[CH:20]=[CH:19][C:18]([S:21]([O:14][CH2:13][CH2:12][O:11][CH2:10][CH2:9][O:8][CH2:7][CH2:6][O:5][CH2:3][CH3:4])(=[O:23])=[O:22])=[CH:17][CH:16]=1 |f:0.1|

Inputs

Step One
Name
Quantity
135 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
500 g
Type
reactant
Smiles
C(C)OCCOCCOCCO
Step Three
Name
Quantity
535 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Step Four
Name
Quantity
2 L
Type
solvent
Smiles
O
Step Five
Name
Quantity
2 L
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting clear, colourless oil was stirred at room temperature with a 10% aqueous NaOH solution (1 L)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
ADDITION
Type
ADDITION
Details
mixed well
CUSTOM
Type
CUSTOM
Details
separated
WASH
Type
WASH
Details
The organic phase was washed with water (2×2 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
solvent removed by rotary evaporation
ADDITION
Type
ADDITION
Details
the material was poured into water (1 L)
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (500 mL)
CUSTOM
Type
CUSTOM
Details
separated
WASH
Type
WASH
Details
The organic portion was washed with water (2 L), 10% HCl (2 L) and water (2 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The material was dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
solvent removed by rotavap

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 595 g
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.